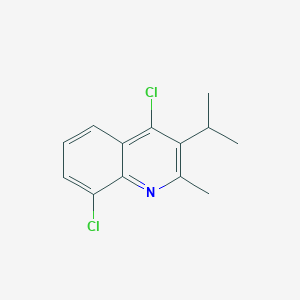
4,8-Dichloro-3-isopropyl-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloro-3-isopropyl-2-methylquinoline is a chemical compound with the molecular formula C13H13Cl2N and a molecular weight of 254.16 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a method to synthesize quinoline derivatives. This reaction typically involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst .
Another method involves the use of heteroaromatic tosylates and phosphates in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. These reactions are performed at low temperatures, allowing good functional group tolerance with full conversion within minutes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic methods that ensure high yield and purity.
化学反応の分析
Types of Reactions
4,8-Dichloro-3-isopropyl-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can have different functional groups attached to the quinoline ring .
科学的研究の応用
4,8-Dichloro-3-isopropyl-2-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4,8-Dichloro-3-isopropyl-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
4,8-Dichloroquinoline: Lacks the isopropyl and methyl groups.
3-Isopropyl-2-methylquinoline: Lacks the chlorine atoms.
2-Methylquinoline: Lacks the chlorine and isopropyl groups.
Uniqueness
4,8-Dichloro-3-isopropyl-2-methylquinoline is unique due to the presence of both chlorine atoms and the isopropyl and methyl groups. These substitutions can significantly alter the compound’s chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C13H13Cl2N |
|---|---|
分子量 |
254.15 g/mol |
IUPAC名 |
4,8-dichloro-2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-7(2)11-8(3)16-13-9(12(11)15)5-4-6-10(13)14/h4-7H,1-3H3 |
InChIキー |
DIZFDPZUIUCJTO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)Cl)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11861983.png)
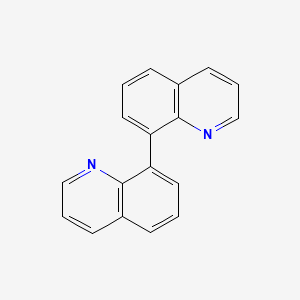

![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)
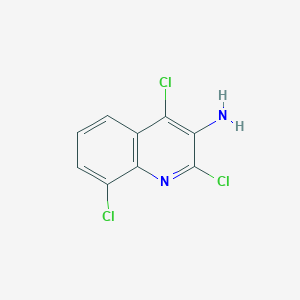
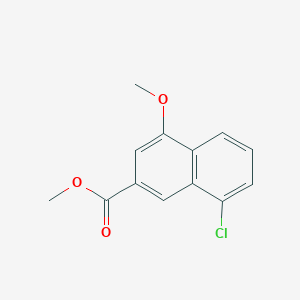

![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)


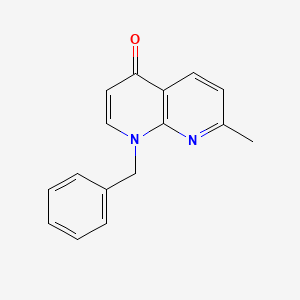
![4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11862058.png)
